molecular formula C13H18Cl2N2O B8091707 N-(azepan-4-yl)-3-chlorobenzamide hydrochloride

N-(azepan-4-yl)-3-chlorobenzamide hydrochloride

Cat. No.: B8091707
M. Wt: 289.20 g/mol
InChI Key: CJZMBUALIYKXBW-UHFFFAOYSA-N
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Description

Tautomerism

While tautomerism is observed in structurally related benzamide derivatives (e.g., keto-enol equilibria in ortho-substituted analogues), no experimental or computational evidence suggests tautomeric forms for N-(azepan-4-yl)-3-chlorobenzamide. The absence of adjacent proton-donor/acceptors near the amide group minimizes tautomeric potential.

Stereochemistry

The compound lacks chiral centers in its base structure, as confirmed by the SMILES notation and molecular symmetry. The azepane ring adopts a chair conformation with the nitrogen at position 4, but this conformational flexibility does not constitute stereoisomerism. Stereochemical variability would require synthetic introduction of chiral auxiliaries or asymmetric centers, which are absent in the parent molecule.

Salt Formation Rationale: Hydrochloride Counterion Analysis

The hydrochloride salt form enhances aqueous solubility and crystalline stability , critical for pharmaceutical processing and bioavailability. Protonation of the azepane ring’s secondary amine (pKa ~9–10) by hydrogen chloride forms a stable ion pair (R₃NH⁺·Cl⁻). Key advantages include:

  • Improved Solubility : Ionic interactions with polar solvents facilitate dissolution.
  • Enhanced Stability : The salt form reduces hygroscopicity and oxidative degradation compared to the free base.
  • Bioavailability : Ionized species improve membrane permeability in biological systems.

Commercial availability of the hydrochloride form underscores its utility in industrial applications.

Properties

IUPAC Name

N-(azepan-4-yl)-3-chlorobenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-11-4-1-3-10(9-11)13(17)16-12-5-2-7-15-8-6-12;/h1,3-4,9,12,15H,2,5-8H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZMBUALIYKXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)NC(=O)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Acyl Chloride

The most straightforward method involves reacting 3-chlorobenzoyl chloride with azepan-4-amine in the presence of a base. This approach leverages nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Procedure :

  • Reagents : 3-Chlorobenzoyl chloride (1.0 eq), azepan-4-amine (1.2 eq), triethylamine (2.0 eq), dichloromethane (DCM).

  • Conditions : Stir at room temperature for 12–24 hours under inert atmosphere .

  • Workup : Quench with aqueous HCl, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Hydrochloride Salt Formation : Treat the free base with HCl gas in diethyl ether to precipitate the hydrochloride salt .

Yield : 70–85% (free base), with >90% purity after recrystallization .

Key Advantages :

  • High atom economy and minimal byproducts.

  • Scalable for industrial production .

Coupling Agent-Mediated Synthesis

For substrates sensitive to acyl chloride formation, carbodiimide-based coupling agents like EDCl/HOBt or propylphosphonic anhydride (T3P) are employed.

Procedure :

  • Reagents : 3-Chlorobenzoic acid (1.0 eq), azepan-4-amine (1.1 eq), T3P (1.5 eq), DIPEA (3.0 eq), ethyl acetate.

  • Conditions : Microwave irradiation at 100°C for 10 minutes .

  • Workup : Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 84–87% with reduced reaction time .

Mechanistic Insight :
T3P activates the carboxylic acid as a mixed anhydride, facilitating amine attack. Microwave irradiation enhances reaction kinetics by reducing activation energy .

Green Chemistry Approaches

Sustainable methods using water or recyclable catalysts minimize environmental impact.

Procedure :

  • Reagents : 3-Chlorobenzoic acid (1.0 eq), azepan-4-amine (1.2 eq), Amberlyst-15 (10% w/w), water.

  • Conditions : Ultrasound irradiation at 90°C for 2 hours .

  • Workup : Filter catalyst, acidify with HCl, and recrystallize.

Yield : 70–75%, with catalyst reuse for up to five cycles .

Advantages :

  • Eliminates organic solvents.

  • Compatible with industrial safety standards .

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Direct AmidationRoom temp, 24 h70–85%>90%High
T3P CouplingMicrowave, 10 min84–87%>95%Moderate
Green ChemistryUltrasound, 2 h70–75%85–90%High

Trade-offs :

  • Direct amidation requires hazardous acyl chlorides but offers high yields.

  • T3P coupling is faster but cost-prohibitive for large-scale synthesis .

Analytical Characterization

Critical quality control metrics include:

  • ¹H NMR (CDCl₃): δ 7.8–7.2 (aromatic protons), 3.5–3.2 (azepane N–H), 2.4–1.6 (azepane ring protons) .

  • HPLC : Retention time 4.59 min (C18 column, acetonitrile/water) .

  • Elemental Analysis : C 61.78%, H 6.73%, N 11.08% (theoretical: C 61.80%, H 6.72%, N 11.09%) .

Challenges and Optimization Strategies

  • Amine Availability : Azepan-4-amine is synthesized via Hofmann degradation of azepan-4-amide, requiring stringent anhydrous conditions .

  • Byproduct Formation : Over-alkylation is mitigated by using excess amine or low temperatures .

  • Salt Hygroscopicity : The hydrochloride salt is moisture-sensitive; storage under nitrogen is recommended .

Industrial-Scale Considerations

  • Cost Efficiency : Direct amidation is preferred for batches >10 kg due to lower reagent costs .

  • Regulatory Compliance : Residual solvents (e.g., DCM) must comply with ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions

N-(azepan-4-yl)-3-chlorobenzamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the benzamide ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemical Applications

Synthesis and Catalysis
N-(azepan-4-yl)-3-chlorobenzamide hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. It can also function as a ligand in catalytic reactions, enhancing the efficiency of chemical transformations. The compound's structure allows it to participate in various chemical reactions, including:

  • Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and can be reduced to yield amines.
  • Substitution Reactions: It participates in nucleophilic and electrophilic substitution reactions, making it versatile for synthetic applications.

Biological Applications

Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its potential to modulate enzyme activity is critical for biochemical studies aimed at understanding metabolic pathways.

Receptor Binding
The compound has been investigated for its binding affinity to various biological receptors, suggesting its role in pharmacological applications. Understanding these interactions is essential for drug development.

Pharmaceutical Development

Therapeutic Properties
this compound has been explored for its therapeutic effects, particularly:

  • Anti-inflammatory Effects: Preliminary studies show that it may reduce inflammation markers in cellular models, indicating potential use in treating inflammatory diseases.
  • Antitumor Activity: In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

Industrial Applications

Material Science and Chemical Manufacturing
In industry, this compound is utilized in developing new materials with specific properties and in producing specialty chemicals. Its unique chemical structure allows for tailored applications in material science.

Activity TypeObserved EffectReference
AntimicrobialEffective against certain bacterial strains
AntitumorInhibits proliferation of cancer cell lines
Anti-inflammatoryReduces inflammation markers

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) levels compared to control groups. This suggests its potential utility in managing inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(azepan-4-yl)-3-chlorobenzamide hydrochloride involves its interaction with specific molecular targets in cells. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
N-(azepan-4-yl)-3-chlorobenzamide HCl* C₁₃H₁₈Cl₂N₂O ~289 (estimated) Not reported Azepane, 3-Cl-benzamide, HCl
(azepan-4-yl)urea dihydrochloride C₇H₁₇Cl₂N₃O 230.14 Not reported Urea, dihydrochloride
N-(Benzothiazol-2-yl)-3-chlorobenzamide C₁₄H₁₀ClN₃OS₂ 335.83 Not reported Benzothiazole, 3-Cl-benzamide
N-(Adamantan-1-yl)-3-amino-4-Cl-benzamide C₁₇H₂₁ClN₂O 304.81 Not reported Adamantane, amino, 4-Cl

*Estimated for the target compound based on structural analogy.

Research Findings and Discussion

Structural and Functional Insights

  • Electronic effects: The 3-chloro substituent in benzamides enhances electrophilicity, which may influence metabolic stability compared to non-halogenated analogs .

Biological Activity

N-(azepan-4-yl)-3-chlorobenzamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azepane ring attached to a chlorobenzamide moiety, which contributes to its unique biological properties. The presence of the chlorine substituent is particularly significant as it can influence the compound's reactivity and interactions with biological targets.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC_{12}H_{15}ClN_{2}O
Molecular Weight240.71 g/mol
Chemical StructureAzepane ring with a 3-chlorobenzamide group

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent .
  • Antitumor Activity : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, suggesting possible anticancer properties .
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce markers of inflammation in cellular models, indicating its potential utility in treating inflammatory diseases .

The mechanisms through which N-(azepan-4-yl)-3-chlorobenzamide exerts its biological effects include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell growth and survival .
  • Receptor Modulation : It may interact with various receptors, altering signaling cascades that lead to biological responses such as apoptosis or inflammation reduction .
  • Gene Expression Regulation : Evidence suggests that the compound can influence gene expression related to cell cycle regulation and apoptosis .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against certain bacterial strains
AntitumorInhibits proliferation of cancer cell lines
Anti-inflammatoryReduces inflammation markers

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of N-(azepan-4-yl)-3-chlorobenzamide on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. Apoptosis was confirmed through flow cytometry analysis, highlighting the compound's potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In an acute inflammation model induced by lipopolysaccharide (LPS), administration of the compound significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) levels compared to control groups. This suggests its potential utility in managing inflammatory disorders.

Q & A

Q. What are the standard synthetic routes for N-(azepan-4-yl)-3-chlorobenzamide hydrochloride?

The compound is typically synthesized via coupling reactions between 3-chlorobenzoyl derivatives and azepane-4-amine. For example, 3-chlorobenzoyl chloride can react with azepane-4-amine in the presence of a coupling agent like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) under inert conditions. Purification often involves recrystallization or centrifugal preparative thin-layer chromatography (PTLC) using solvents like dichloromethane/methanol gradients . Yields and reaction times vary depending on stoichiometry and temperature optimization .

Q. How is this compound characterized?

Characterization includes:

  • NMR spectroscopy : Key signals include amide protons (δ ~10.16 ppm) and aromatic protons (δ 7.96–7.64 ppm for 3-chlorobenzoyl groups) in DMSO-d₆ .
  • Mass spectrometry : Molecular ion peaks confirm the molecular weight (e.g., 290.70 for analogous chlorobenzamides) .
  • X-ray crystallography : Used to resolve crystal packing and confirm stereochemistry, with parameters such as space group and unit cell dimensions (e.g., a = 7.0299 Å) .

Q. What safety protocols are critical during synthesis?

Handle intermediates like 3-chlorobenzoyl chloride with strict PPE (gloves, goggles) due to corrosive and irritant properties. Reactions should be conducted under nitrogen to avoid moisture-sensitive side reactions. Post-synthesis, residual solvents (e.g., methanol) must be removed under reduced pressure .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

X-ray diffraction using software like Phaser enables molecular replacement and refinement of anisotropic displacement parameters. For example, data collection with MoKα radiation (λ = 0.71073 Å) and correction for Lorentz/polarization effects can achieve R factors <0.04 . Comparative analysis with related chlorobenzamides (e.g., N-cyclohexyl-3-chlorobenzamide) reveals consistent bond lengths (C–C = 1.48–1.52 Å) and torsion angles .

Q. What contradictions exist in reported bioactivity data for this compound?

Some studies suggest inhibition of bacterial enzymes like acps-pptase (critical for lipid biosynthesis), while others report no activity in similar assays. Discrepancies may arise from assay conditions (e.g., pH, cofactors) or impurities in synthesized batches. Cross-validation using orthogonal assays (e.g., isothermal titration calorimetry) is recommended .

Q. How do reaction conditions influence dethiocyanation or side-product formation?

Metal-catalyzed reactions (e.g., Co(II) salts) can trigger dethiocyanation, converting thiourea intermediates to benzamide derivatives. Side products like 4-phenyl-1,2,4-triazoles may form under oxidative conditions. Monitoring via TLC or HPLC-MS is critical to isolate the target compound .

Q. What methodologies optimize solubility for in vitro studies?

Hydrochloride salt formation enhances aqueous solubility. Solubility can be further improved using co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin encapsulation. UV-Vis spectroscopy (λmax ~255 nm) aids in quantifying solubility profiles .

Data Analysis and Experimental Design

Q. How should researchers address low yields in amide coupling reactions?

  • Stoichiometry : Use a 1.2–1.5 molar excess of coupling agents (e.g., EDC·HCl) to drive reactions to completion.
  • Temperature : Reactions at 60°C for 12–24 hours improve conversion rates .
  • Purification : Centrifugal PTLC or silica gel chromatography with gradient elution reduces byproduct contamination .

Q. What analytical techniques validate batch-to-batch consistency?

  • HPLC : Purity ≥98% confirmed using C18 columns and acetonitrile/water mobile phases.
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 58.12%, H: 5.56% for C₁₄H₁₉ClN₂O·HCl) .

Q. How can researchers reconcile conflicting NMR data across studies?

Differences in solvent (DMSO-d₆ vs. CDCl₃), temperature, or proton exchange rates may cause shifts. Referencing internal standards (e.g., TMS) and comparing with published spectra of analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) can resolve ambiguities .

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